molecular formula C24H30FN3O5S B2820522 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898445-05-1

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2820522
CAS RN: 898445-05-1
M. Wt: 491.58
InChI Key: BLLXTAGSJDZQJY-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O5S and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study by Rak et al. (2016) explored arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, aiming to develop new α1-adrenoceptor antagonists with uroselective profiles. These compounds showed high to moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This research highlights the potential application of these compounds in treating conditions related to α1-adrenoceptor activity, such as hypertension and benign prostatic hyperplasia, by showing selective antagonism towards α1A and α1B-adrenoceptor subtypes without significantly affecting blood pressure in normotensive rats (Rak et al., 2016).

PET Radiotracers for Studying CB1 Cannabinoid Receptors

Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain. The successful synthesis of this compound in quantities sufficient for positron emission tomography (PET) studies opens avenues for researching the role of CB1 receptors in various neurological conditions, including neurodegenerative diseases, psychiatric disorders, and substance abuse (Katoch-Rouse & Horti, 2003).

Methoxylation of Piperidine Derivatives

Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. This research provides insights into the electrochemical synthesis of methoxylated piperidine derivatives, which could have implications for developing new pharmaceuticals and synthetic intermediates. The study's findings on the preferential formation of α-monomethoxy and α,α'-dimethoxy derivatives under different conditions contribute to the understanding of the electrosynthesis process in organic chemistry (Golub & Becker, 2015).

Orexin-1 Receptor Antagonism in Binge Eating

Piccoli et al. (2012) evaluated the effects of GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, in a model of binge eating in female rats. The study demonstrated that selective antagonism at OX1R could reduce binge eating for highly palatable food without affecting standard food pellet intake. These results suggest a significant role of OX1R mechanisms in binge eating, indicating that targeting the orexin system could be a novel approach for treating eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLXTAGSJDZQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

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